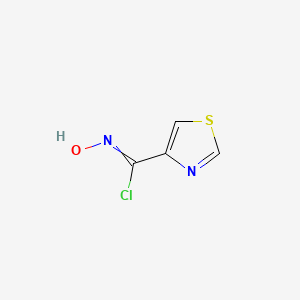![molecular formula C13H24O2 B13686707 9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
9-Propyl-1-oxaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of methanesulfonic acid as a catalyst and dichloromethane as a solvent .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development due to the complexity of the chemical synthesis. advancements in catalytic processes and optimization of reaction conditions are paving the way for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like iodine or bromine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iodine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Applications De Recherche Scientifique
9-Propyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Mécanisme D'action
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,3-Oxathiane derivatives:
Uniqueness
9-Propyl-1-oxaspiro[5.5]undecan-4-ol stands out due to its specific structural configuration and the presence of a propyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
9-propyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11-12,14H,2-10H2,1H3 |
Clé InChI |
KRBHMYVHVBYTRH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC2(CC1)CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)


![6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)

![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)

![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)


